A Technical Guide to (2-Chloroethyl)cyclopentane: Synthesis, Properties, and Applications in Modern Organic Chemistry
A Technical Guide to (2-Chloroethyl)cyclopentane: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
(2-Chloroethyl)cyclopentane is a versatile haloalkane building block that serves as a valuable intermediate in organic synthesis. Its unique structure, combining a reactive primary alkyl chloride with a lipophilic cyclopentyl moiety, makes it a strategic component for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its nomenclature and structure, key physicochemical properties, a validated synthesis protocol with mechanistic considerations, and a discussion of its reactivity and applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
IUPAC Nomenclature and Molecular Structure
The formal IUPAC name for the compound is (2-Chloroethyl)cyclopentane .[1][2][3] The nomenclature is straightforward: the parent structure is the cyclopentane ring, which is substituted with a two-carbon ethyl group. The chlorine atom is located on the second carbon of this ethyl chain, numbered starting from the point of attachment to the ring. While a locant for the ring attachment is technically "1-(2-Chloroethyl)cyclopentane," the "1-" is omitted as there are no other substituents requiring disambiguation.
Chemical Structure:
Figure 1: 2D chemical structure of (2-Chloroethyl)cyclopentane.
The molecule consists of a five-membered saturated carbocyclic ring (cyclopentane) attached to an ethyl chloride chain. This primary alkyl chloride is the key reactive site of the molecule.
Physicochemical and Computed Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The properties of (2-Chloroethyl)cyclopentane are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Cl | PubChem[1], Chemspace[2] |
| Molecular Weight | 132.63 g/mol | PubChem[1], ChemScene[4] |
| CAS Number | 84226-36-8 | AChemBlock[3], Chemspace[2] |
| SMILES | ClCCC1CCCC1 | AChemBlock[3], ChemScene[4] |
| InChIKey | JQXYEQHHLIYKAT-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |
| XLogP3 (Lipophilicity) | 3.4 | PubChem[1] |
| Rotatable Bonds | 2 | ChemScene[4] |
| Purity (Typical) | ≥97% | AChemBlock[3], Sigma-Aldrich |
Table 1: Key physicochemical and computed properties of (2-Chloroethyl)cyclopentane.
Synthesis and Mechanistic Considerations
(2-Chloroethyl)cyclopentane is not commonly found in nature and must be prepared synthetically. A reliable and widely used method is the chlorination of 2-cyclopentylethanol using a chlorinating agent such as thionyl chloride (SOCl₂).
Rationale for Synthetic Route
The conversion of a primary alcohol to a primary alkyl chloride is a fundamental transformation in organic synthesis. While reagents like concentrated HCl can be used, thionyl chloride is often preferred for several reasons:
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High Efficacy: It readily converts primary alcohols to chlorides.
-
Clean Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle and simplifying the purification process.
-
Mechanism: The reaction typically proceeds via an Sₙ2-like mechanism when a base like pyridine is used, which ensures a clean conversion with minimal rearrangement.
Experimental Protocol: Synthesis from 2-Cyclopentylethanol
This protocol describes a self-validating system where the final product's identity and purity would be confirmed by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS).
Step 1: Reaction Setup
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-cyclopentylethanol (1.0 eq) and anhydrous pyridine (2.0 eq) in an anhydrous solvent like diethyl ether or dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
Step 2: Addition of Thionyl Chloride
-
Slowly add thionyl chloride (1.2 eq), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.
Step 3: Reaction Progression
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Extraction
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification and Characterization
-
The crude product is purified by vacuum distillation to yield (2-Chloroethyl)cyclopentane as a clear liquid.
-
Confirm the structure and purity of the final product using NMR spectroscopy and GC-MS analysis.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of (2-Chloroethyl)cyclopentane.
Reactivity and Applications in Drug Development
As a primary alkyl halide, (2-Chloroethyl)cyclopentane is an excellent substrate for a variety of nucleophilic substitution and organometallic reactions.[5][6] Its reactivity makes it a key building block for introducing the cyclopentylethyl moiety into larger molecules.
Nucleophilic Substitution Reactions (Sₙ2)
The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles.[7] This Sₙ2 reactivity is highly reliable for primary halides and is fundamental to its utility.[5]
-
Ether Synthesis (Williamson Synthesis): Reaction with an alkoxide or phenoxide yields ethers.
-
Amine Synthesis: Reaction with ammonia or amines produces corresponding primary, secondary, or tertiary amines.
-
Thioether Synthesis: Reaction with thiolates provides thioethers.
-
Cyanide Addition: Reaction with sodium or potassium cyanide is a powerful method for carbon chain extension, yielding a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Formation of Grignard Reagents
(2-Chloroethyl)cyclopentane reacts with magnesium metal in dry ether to form the corresponding Grignard reagent, cyclopentylethylmagnesium chloride.[7] This organometallic compound is a potent nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
Relevance in Medicinal Chemistry
The introduction of alkyl and cycloalkyl groups is a common strategy in drug design to modulate a compound's pharmacokinetic profile.[8]
-
Increased Lipophilicity: The cyclopentyl group significantly increases the lipophilicity (as indicated by a calculated XLogP3 of 3.4) of a molecule.[1] This can enhance membrane permeability and improve oral absorption of a drug candidate.[8]
-
Metabolic Stability: The saturated carbocyclic ring is generally more resistant to metabolic degradation compared to linear alkyl chains or aromatic rings, potentially increasing the drug's half-life.
-
Receptor Binding: The specific size and shape of the cyclopentylethyl group can create favorable van der Waals interactions within a target protein's binding pocket, thereby improving potency and selectivity.
While often viewed as reactive intermediates, stable alkyl halides are present in several approved drugs, demonstrating that these motifs can be compatible with physiological conditions when incorporated into a larger molecular framework.[8]
Safety and Handling
(2-Chloroethyl)cyclopentane is a chemical reagent and should be handled with appropriate care in a laboratory setting.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
-
Hazards: As with many alkyl halides, it may be an irritant. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Conclusion
(2-Chloroethyl)cyclopentane is a strategically important synthetic building block. Its well-defined structure, predictable reactivity as a primary alkyl halide, and the useful physicochemical properties imparted by the cyclopentylethyl group make it a valuable tool for chemists. From fundamental organic synthesis to the complex challenges of drug discovery, this reagent provides a reliable means of introducing a lipophilic and metabolically robust moiety, empowering the design and construction of novel and functional molecules.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20187828, (2-Chloroethyl)cyclopentane. Available at: [Link]
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Chemspace (n.d.). (2-chloroethyl)cyclopentane. Available at: [Link]
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Maqsad (n.d.). Alkyl Halides | Structure, Reactivity & Preparation. Available at: [Link]
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International Journal of Research Publication and Reviews (2023). Recent Advances in the Chemistry of Alkyl halides, Synthesis, Reaction. Available at: [Link]
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St. Denis, J. D., & Lectka, T. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1509. Available at: [Link]
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